![molecular formula C20H26N2O2 B1437475 N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020055-44-0](/img/structure/B1437475.png)
N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and yields.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).科学的研究の応用
Advanced Oxidation Processes
- Degradation of Environmental Pollutants : Research has focused on the degradation of compounds like acetaminophen (a known acetamide derivative) using advanced oxidation processes (AOPs). These studies highlight the potential of AOPs in breaking down recalcitrant compounds in the environment, leading to various degradation by-products. Understanding the degradation pathways and by-products, including various acetamide derivatives, is crucial for environmental remediation efforts. This research may provide a foundation for exploring the environmental applications of specific acetamides in pollution control and treatment of aqueous media (Qutob et al., 2022).
Biological and Pharmacological Effects
- Bioactive Properties and Drug Design : The synthesis and pharmacological activities of phenoxy acetamide derivatives have been extensively reviewed, highlighting their potential as therapeutic candidates. This includes an exploration of their chemical diversity and biological effects, suggesting a role in designing new pharmaceuticals based on modifications of the acetamide group to enhance safety and efficacy. Such research underscores the importance of acetamide derivatives in medicinal chemistry and drug development, providing insights into their potential applications in creating novel therapeutic agents (Al-Ostoot et al., 2021).
Environmental and Health Impact
- Environmental Occurrence and Toxicity of Phenolic Antioxidants : Studies on synthetic phenolic antioxidants, which include derivatives related to acetamide structures, focus on their environmental occurrence, human exposure, and potential toxicity. This research is vital for understanding the environmental and health impacts of widely used compounds and their derivatives, including those related to acetamides. It emphasizes the need for future research on novel compounds with reduced toxicity and environmental footprint (Liu & Mabury, 2020).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
将来の方向性
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a trusted source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to refer to the most recent and relevant scientific literature.
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-5-20(3,4)15-9-11-16(12-10-15)24-13-19(23)22-18-8-6-7-17(21)14(18)2/h6-12H,5,13,21H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLFDCRWQWYTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



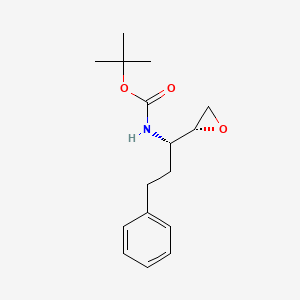
![tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1437393.png)
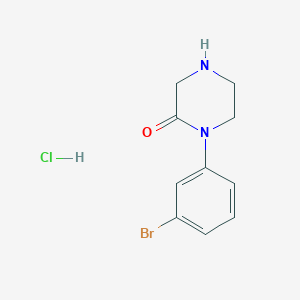
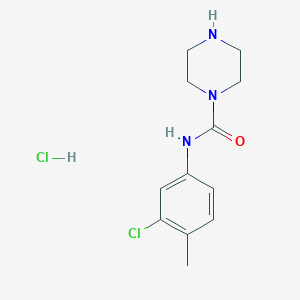
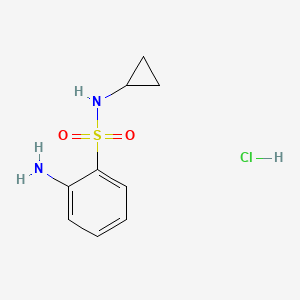
![2-{[(4-Fluorophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B1437399.png)
![5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437401.png)
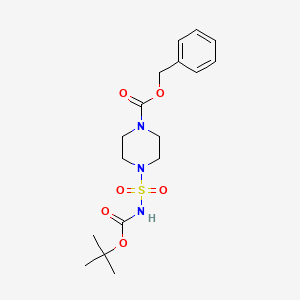
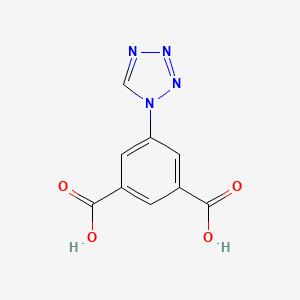
![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B1437405.png)
![N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1437409.png)
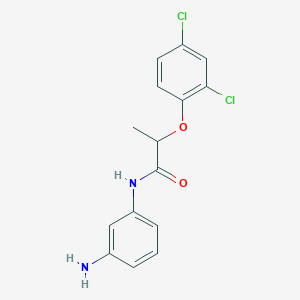
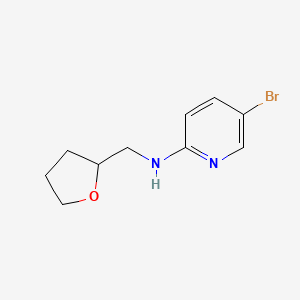
![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)